molecular formula C13H11N3O3 B11984113 N-(4-methylpyridin-2-yl)-3-nitrobenzamide

N-(4-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B11984113
M. Wt: 257.24 g/mol
InChI Key: ZGUBMLVXKXHFCC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves the reaction between 4-methyl-2-aminopyridine and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

N-(4-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions include N-(4-methylpyridin-2-yl)-3-aminobenzamide, halogenated derivatives, and carboxylated derivatives .

Scientific Research Applications

N-(4-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics and enhancing their efficacy. The compound’s nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins .

Comparison with Similar Compounds

N-(4-methylpyridin-2-yl)-3-nitrobenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of a nitro group and a methylpyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-5-6-14-12(7-9)15-13(17)10-3-2-4-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

ZGUBMLVXKXHFCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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